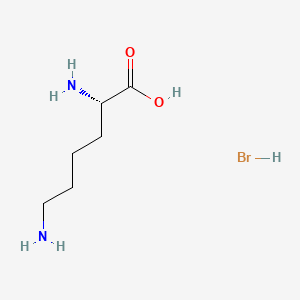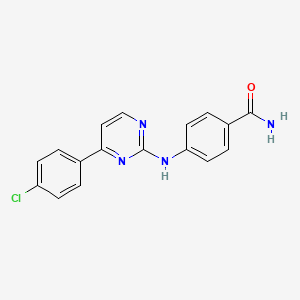
Methyl 3-(pentyloxy)benzoate
Descripción general
Descripción
Methyl 3-(pentyloxy)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group substituted with a pentyloxy group at the meta position. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(pentyloxy)benzoate can be synthesized through the esterification of 3-(pentyloxy)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(pentyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfonic acids for sulfonation are commonly employed.
Major Products Formed
Oxidation: 3-(pentyloxy)benzoic acid.
Reduction: 3-(pentyloxy)benzyl alcohol.
Substitution: Methyl 3-(pentyloxy)-4-nitrobenzoate, methyl 3-(pentyloxy)-4-chlorobenzoate, etc.
Aplicaciones Científicas De Investigación
Methyl 3-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 3-(pentyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester with a similar structure but without the pentyloxy group.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Propyl benzoate: An ester with a propyl group.
Uniqueness
Methyl 3-(pentyloxy)benzoate is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl 3-pentoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10-12)13(14)15-2/h6-8,10H,3-5,9H2,1-2H3 |
Clave InChI |
VLGBMUPRDSTBKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=CC(=C1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(2-Aminoethyl)thioethyl] pyridine](/img/structure/B8714045.png)



